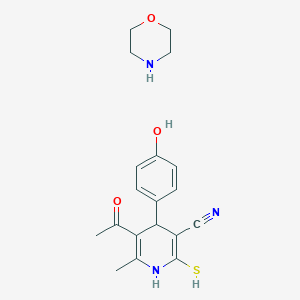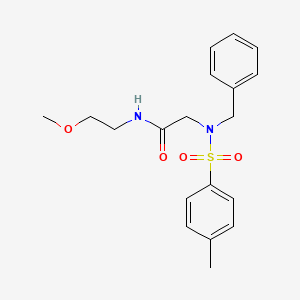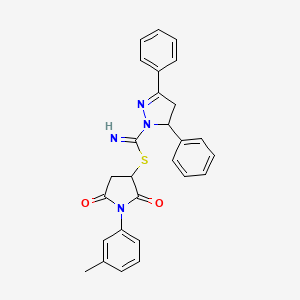
5-Acetyl-4-(4-hydroxyphenyl)-6-methyl-2-sulfanyl-1,4-dihydropyridine-3-carbonitrile;morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-4-(4-hydroxyphenyl)-6-methyl-2-sulfanyl-1,4-dihydropyridine-3-carbonitrile;morpholine is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a dihydropyridine ring, a hydroxyphenyl group, and a morpholine moiety. Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-(4-hydroxyphenyl)-6-methyl-2-sulfanyl-1,4-dihydropyridine-3-carbonitrile;morpholine typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes, ketones, and nitriles in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions and reagents used can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
5-Acetyl-4-(4-hydroxyphenyl)-6-methyl-2-sulfanyl-1,4-dihydropyridine-3-carbonitrile;morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Acetyl-4-(4-hydroxyphenyl)-6-methyl-2-sulfanyl-1,4-dihydropyridine-3-carbonitrile;morpholine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Acetyl-4-(4-hydroxyphenyl)-6-methyl-2-sulfanyl-1,4-dihydropyridine-3-carbonitrile;morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dihydropyridines: Other compounds in this class include nifedipine and amlodipine, which are used as calcium channel blockers.
Thiazoles: Compounds like thiazole and its derivatives share some structural similarities and biological activities.
Uniqueness
5-Acetyl-4-(4-hydroxyphenyl)-6-methyl-2-sulfanyl-1,4-dihydropyridine-3-carbonitrile;morpholine is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Eigenschaften
IUPAC Name |
5-acetyl-4-(4-hydroxyphenyl)-6-methyl-2-sulfanyl-1,4-dihydropyridine-3-carbonitrile;morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S.C4H9NO/c1-8-13(9(2)18)14(12(7-16)15(20)17-8)10-3-5-11(19)6-4-10;1-3-6-4-2-5-1/h3-6,14,17,19-20H,1-2H3;5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSDKDVKIIAHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)S)C#N)C2=CC=C(C=C2)O)C(=O)C.C1COCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(4-benzylpiperazin-1-yl)methyl]-2-iodo-6-methoxyphenol](/img/structure/B4920831.png)



![4,6-bis[(4,6-dimethyl-2-pyrimidinyl)thio]-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B4920858.png)
![4-[3-(4-Benzylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B4920869.png)
![N-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-4-nitrobenzamide](/img/structure/B4920870.png)

![4-methoxy-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide](/img/structure/B4920885.png)
![15-methyl-N-(pyridin-3-ylmethyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4920890.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B4920891.png)

![methyl N-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)glycinate](/img/structure/B4920907.png)

